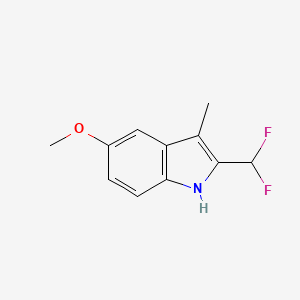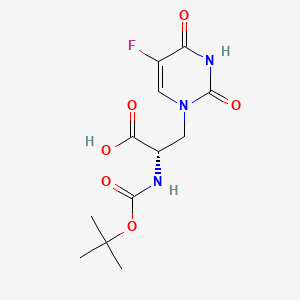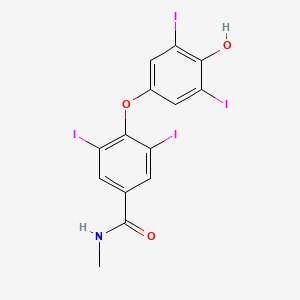
T4-FormicAcid-N-methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T4-FormicAcid-N-methylamide, also known as 4-(4-Hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide, is a chemical compound with the molecular formula C14H9I4NO3 and a molecular weight of 746.85 g/mol . This compound is primarily used in the pharmaceutical industry as a reagent for the synthesis of various drugs and as a solvent in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T4-FormicAcid-N-methylamide typically involves the formylation of amines. One common method is the reaction of an amine with formic acid under reflux conditions, which produces the formamide through a condensation reaction . Another approach involves the use of formylating agents such as chloral or formaldehyde .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through catalytic carbonylation, where carbon monoxide is used as the carbonyl source in the presence of a catalyst . This method is advantageous due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
T4-FormicAcid-N-methylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines or alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
T4-FormicAcid-N-methylamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Utilized in the development of pharmaceutical drugs and as an intermediate in drug synthesis.
Industry: Applied in the production of specialty chemicals and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of T4-FormicAcid-N-methylamide involves its interaction with specific molecular targets and pathways. The compound can act as a formylating agent, introducing formyl groups into other molecules. This modification can alter the biological activity of the target molecules, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levothyroxine EP Impurity F: C21H13I6NO5, CAS No. 911661-90-0
Levothyroxine EP Impurity H: C13H6I4O4, CAS No. 2055-97-2
Levothyroxine EP Impurity I: C13H6I4O3, CAS No. 2016-06-0
Uniqueness
T4-FormicAcid-N-methylamide is unique due to its specific molecular structure, which includes multiple iodine atoms and a formyl group. This structure imparts distinct chemical properties, making it a valuable reagent in various synthetic and industrial applications .
Propriétés
Formule moléculaire |
C14H9I4NO3 |
|---|---|
Poids moléculaire |
746.84 g/mol |
Nom IUPAC |
4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodo-N-methylbenzamide |
InChI |
InChI=1S/C14H9I4NO3/c1-19-14(21)6-2-10(17)13(11(18)3-6)22-7-4-8(15)12(20)9(16)5-7/h2-5,20H,1H3,(H,19,21) |
Clé InChI |
ADNRWAVHFKDKCG-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)

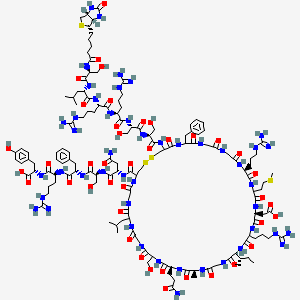
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)

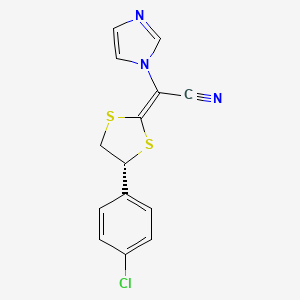
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
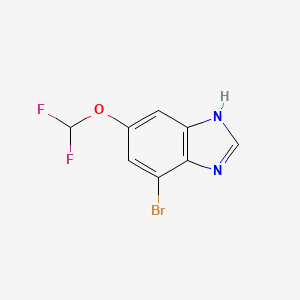
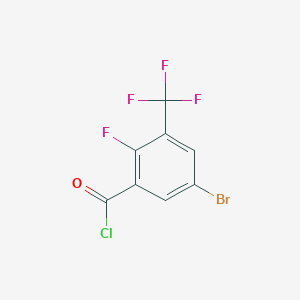
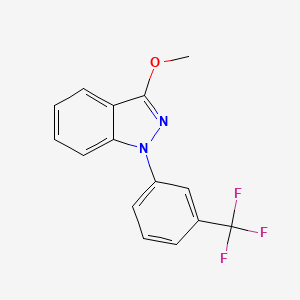
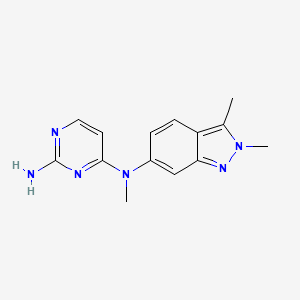
![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
